molecular formula C8H5BrClN3 B3045484 6-Bromo-3-chloroquinoxalin-2-amine CAS No. 1083181-47-8

6-Bromo-3-chloroquinoxalin-2-amine

Cat. No.: B3045484
CAS No.: 1083181-47-8
M. Wt: 258.50
InChI Key: OHECRYPLGOMEBE-UHFFFAOYSA-N
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Description

Overview of Quinoxaline (B1680401) Heterocycles: Historical Context and Broad Academic Relevance

The quinoxaline scaffold, which consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, has been a subject of scientific inquiry since the 1940s. researchgate.net These compounds are a class of ortho-fused heteroarenes known as naphthyridines, where the nitrogen atoms are located at positions 1 and 4. nih.gov

The quinoxaline nucleus is a bicyclic heteroaromatic system. The fusion of a benzene and a pyrazine ring results in a structure that is electronically versatile. researchgate.net The presence of the two nitrogen atoms in the pyrazine ring influences the electron density distribution across the entire scaffold, affecting its reactivity and physical properties. fiveable.me This structural arrangement allows quinoxalines to participate in a wide range of chemical reactions, making them useful as building blocks for the synthesis of more complex molecules, including anion receptors and macrocycles. nih.gov Their inherent chemical properties have led to applications as luminescent materials, organic semiconductors, and dyes. nih.govdntb.gov.ua

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry, with their significance stemming from their widespread presence in natural products, pharmaceuticals, and functional materials. frontiersin.org These cyclic compounds, which contain at least one nitrogen atom within the ring, are crucial in drug design as they can interact effectively with biological targets like enzymes and receptors. fiveable.mewisdomlib.org Their structural diversity allows for the fine-tuning of chemical and physical properties, making them essential for developing new therapeutic agents. wisdomlib.orgnumberanalytics.com In materials science, nitrogen heterocycles serve as components for conducting polymers, dyes, and as ligands in catalysis, where they can enhance the selectivity and activity of catalysts. frontiersin.orgnumberanalytics.com The ability of these compounds to engage in various chemical reactions makes them indispensable intermediates in modern organic synthesis. numberanalytics.com

The Unique Role of Halogenated Quinoxaline Derivatives in Chemical Sciences

The introduction of halogen atoms onto the quinoxaline scaffold is a key strategy for modulating its molecular properties. Halogenation significantly impacts the electronic character and reactivity of the quinoxaline ring system, providing a powerful tool for chemical and pharmaceutical research.

Halogen atoms influence the electronic properties of the quinoxaline ring through a combination of inductive and resonance effects. The high electronegativity of halogens leads to an electron-withdrawing inductive effect, which can alter the reactivity of the ring towards nucleophilic or electrophilic attack. researchgate.net For instance, the presence of a bromine atom can affect the reactivity of chlorine atoms at other positions on the quinoxaline ring, making one more susceptible to substitution than the other. nih.gov This modification of electron density is crucial for directing chemical reactions and for designing molecules with specific electronic characteristics, which is relevant for applications in molecular electronics and materials science. rsc.orgresearchgate.net Studies have shown that halogen substitution can significantly influence crystal packing through interactions like halogen bonding, which in turn affects the solid-state properties of the material. researchgate.netresearchgate.net

Positional isomerism occurs when compounds have the same molecular formula and functional groups but differ in the position of these groups on the main carbon skeleton. docbrown.info In the context of halogenated quinoxalines, the specific placement of halogen and other substituents on the ring system can lead to isomers with distinct physical and chemical properties. docbrown.infosolubilityofthings.com For example, changing the position of a functional group can alter a molecule's reactivity, stability, and intermolecular interactions. solubilityofthings.com This principle is critical in drug discovery and materials science, as different positional isomers can exhibit vastly different biological activities or material properties. nih.govnih.gov The rational design of molecules by considering the placement of functional groups is a key strategy for controlling molecular assembly and achieving desired functions. nih.gov In substituted quinoxalines, the relative positions of halogens and other groups can influence their reactivity in subsequent synthetic steps, determining which products are formed. nih.gov

Specific Focus on 6-Bromo-3-chloroquinoxalin-2-amine: Structural Context and Research Rationale

This compound is a specific halogenated aminoquinoxaline derivative. Its structure features a quinoxaline core with a bromine atom at the 6-position of the benzene ring, and both a chlorine atom and an amino group attached to the pyrazine ring, at positions 3 and 2, respectively. This particular arrangement of substituents makes it a valuable intermediate in organic synthesis.

The compound serves as a precursor for creating more complex quinoxaline derivatives. The chlorine and bromine atoms are leaving groups that can be replaced through various substitution and coupling reactions. For instance, the chlorine atom at the 3-position is reported to be more reactive towards nucleophilic substitution than a chlorine atom at the 2-position, a preference influenced by the electronic effect of the bromine atom at the 6-position. nih.gov This differential reactivity allows for selective functionalization of the quinoxaline scaffold. The compound can participate in reactions such as Suzuki-Miyaura coupling, which forms new carbon-carbon bonds.

The rationale for synthesizing and studying this compound and its derivatives is often linked to the search for new biologically active molecules. Quinoxaline derivatives, in general, are known to possess a wide range of pharmacological activities, and research has shown that compounds structurally related to this compound may act as inhibitors of certain enzymes, such as Pim kinases, which are implicated in cancer.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1083181-47-8
Molecular Formula C₈H₅BrClN₃
Molecular Weight 258.50 g/mol
Appearance Data not available
Solubility Data not available
Melting Point Data not available

Data sourced from available chemical literature and databases.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
6-bromo-2-chloro-3-hydrazinylquinoxaline
6-bromo-3-chloro-2-hydrazinylquinoxaline
Dichloroquinoxaline
Quinoxaline
Pyrazine
Benzene
1-butanol
2-butanol
2-methylpentane

Positioning of Bromine, Chlorine, and Amine Substituents within the Quinoxaline Ring

2-amino group: The amino group at the 2-position can act as a hydrogen bond donor and acceptor, influencing solubility and target binding.

3-chloro group: The chlorine atom at the 3-position, an electron-withdrawing group, can affect the electronic distribution of the pyrazine ring and contribute to binding interactions.

6-bromo group: The bromine atom at the 6-position on the benzene ring can enhance lipophilicity and may influence the molecule's metabolic fate.

The interplay of these substituents—an electron-donating amino group and two different electron-withdrawing halogen atoms at distinct positions—creates a unique electronic and steric profile that warrants investigation.

Rationale for Investigating a Dihalogentated Aminoquinoxaline Derivative

The investigation of a dihalogenated aminoquinoxaline such as this compound is driven by several key factors:

Enhanced Biological Activity: The presence of two different halogens can lead to synergistic effects, potentially resulting in enhanced biological activity compared to monosubstituted analogs.

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of dihalogenated derivatives are crucial for building comprehensive SAR models. nih.gov Understanding how different halogen combinations and positions affect activity can guide the design of more potent and selective compounds.

Modulation of Physicochemical Properties: The bromo and chloro substituents will have distinct effects on the molecule's lipophilicity, polarity, and metabolic stability, offering a way to optimize its drug-like properties.

Overview of Current Research Gaps and Future Directions for this compound Studies

A significant research gap exists for this compound, with limited to no published studies specifically investigating its synthesis, properties, or biological activity. This presents a clear opportunity for future research.

Future research directions should include:

Development of efficient synthetic routes: Establishing a reliable and scalable synthesis is the first step toward enabling further studies.

Comprehensive characterization: Detailed spectroscopic and crystallographic analysis is needed to fully understand the molecule's structure.

Screening for biological activity: Given the broad therapeutic potential of quinoxaline derivatives, this compound should be screened against a variety of biological targets, including cancer cell lines, microbial strains, and viral assays. mdpi.comnih.gov

Computational modeling: In silico studies can help predict the compound's properties and potential biological targets, guiding experimental work.

Data for this compound and Related Compounds

Due to the limited availability of experimental data for this compound, the following table includes available data for the target compound alongside data for structurally related compounds to provide context.

PropertyThis compound3-chloroquinoxalin-2-amine
Molecular Formula C8H5BrClN3C8H6ClN3
Molecular Weight 257.51 g/mol 179.61 g/mol
CAS Number Not available in searched sourcesNot available in searched sources
Canonical SMILES C1=CC2=C(C=C1Br)N=C(C(=N2)N)ClC1=CC=C2C(=C1)N=C(C(=N2)N)Cl
InChIKey Not available in searched sourcesNot available in searched sources

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-chloroquinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN3/c9-4-1-2-5-6(3-4)12-7(10)8(11)13-5/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHECRYPLGOMEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(C(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676964
Record name 6-Bromo-3-chloroquinoxalin-2-amine
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Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083181-47-8
Record name 2-Quinoxalinamine, 6-bromo-3-chloro-
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Record name 6-Bromo-3-chloroquinoxalin-2-amine
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Record name 6-bromo-3-chloroquinoxalin-2-amine
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Chemical Reactivity Profiles and Mechanistic Investigations of 6 Bromo 3 Chloroquinoxalin 2 Amine

Nucleophilic Aromatic Substitution Reactions on the Halogenated Quinoxaline (B1680401) Ring

The presence of two different halogen atoms on the quinoxaline ring of 6-bromo-3-chloroquinoxalin-2-amine, along with the activating effect of the pyrazine (B50134) ring, makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. The differing reactivity of the chlorine at C-3 and the bromine at C-6 allows for selective functionalization.

Selectivity and Regiochemistry of Substitution at C-3 (Chlorine) and C-6 (Bromine)

In nucleophilic aromatic substitution reactions involving this compound, the chlorine atom at the C-3 position is significantly more reactive than the bromine atom at the C-6 position. This regioselectivity is attributed to the electronic environment of the quinoxaline ring system. The C-3 position is activated by the adjacent nitrogen atoms of the pyrazine ring, which stabilize the Meisenheimer intermediate formed during the SNAr reaction. This activation makes the C-3 carbon more electrophilic and thus more susceptible to nucleophilic attack.

Under typical SNAr conditions, nucleophiles will preferentially displace the chloro group at the C-3 position, leaving the bromo group at the C-6 position intact. This selective reactivity allows for a stepwise functionalization of the quinoxaline core. More forcing reaction conditions are generally required to substitute the bromine at the C-6 position.

Reactivity with Various Nucleophiles (e.g., Amines, Alcohols, Thiols)

A variety of nucleophiles can be employed to displace the chlorine atom at the C-3 position of this compound.

Amines: Primary and secondary amines readily react with this compound to afford the corresponding 3-amino-6-bromoquinoxalin-2-amine derivatives. These reactions are typically carried out in a suitable solvent, often with the addition of a base to neutralize the HCl generated.

Alcohols: Alkoxides, generated from the corresponding alcohols by treatment with a strong base, can displace the C-3 chlorine to form 3-alkoxy-6-bromoquinoxalin-2-amines.

Thiols: Thiolates, the conjugate bases of thiols, are also effective nucleophiles for the substitution of the C-3 chlorine, leading to the formation of 3-(alkylthio)-6-bromoquinoxalin-2-amines.

The table below summarizes the reactivity of this compound with different nucleophiles.

NucleophilePosition of SubstitutionProduct Class
Amines (R-NH₂)C-33-Amino-6-bromoquinoxalin-2-amines
Alcohols (R-OH)C-33-Alkoxy-6-bromoquinoxalin-2-amines
Thiols (R-SH)C-33-(Alkylthio)-6-bromoquinoxalin-2-amines

Mechanistic Pathways of Halogen Displacement (e.g., SNAr, Halogen-Exchange)

The primary mechanism for the substitution of the halogens in this compound is the nucleophilic aromatic substitution (SNAr) mechanism. This two-step process involves:

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the halogen (C-3 or C-6), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the nitrogen atoms in the pyrazine ring.

Leaving Group Departure: The halogen atom departs as a halide ion, and the aromaticity of the quinoxaline ring is restored.

The higher reactivity of the C-3 chlorine is a direct consequence of the greater stabilization of the Meisenheimer complex when the attack occurs at this position.

While SNAr is the predominant pathway, halogen-exchange reactions can also occur under specific conditions, although this is less commonly reported for this particular substrate.

Transformations Involving the Amino Group at Position 2

The amino group at the C-2 position of this compound offers another site for chemical modification, providing access to a wider range of derivatives.

Amine Reactivity in Acylation, Alkylation, and Condensation Reactions

The amino group at C-2 behaves as a typical aromatic amine and can undergo a variety of common transformations:

Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction can be used to introduce a variety of acyl groups.

Alkylation: While direct N-alkylation can sometimes be challenging and may lead to mixtures of products, it is possible under certain conditions to introduce alkyl groups onto the amino nitrogen.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines).

Potential for Cyclization Reactions and Annulation to Form Fused Heterocycles

The presence of the amino group ortho to a nitrogen atom in the pyrazine ring and adjacent to the reactive C-3 chloro group creates opportunities for intramolecular cyclization and annulation reactions. These reactions are key strategies for the synthesis of fused heterocyclic systems containing the quinoxaline moiety. For instance, by first introducing a suitable functional group via acylation or a related reaction, subsequent intramolecular cyclization can lead to the formation of new rings fused to the quinoxaline core.

For example, acylation of the 2-amino group with a reagent containing a second electrophilic site could be followed by an intramolecular nucleophilic attack from the pyrazine nitrogen or another position on the quinoxaline ring to construct a tricyclic or tetracyclic system.

Cross-Coupling Reactions for C-C, C-N, and C-X Bond Formation

The scaffold of this compound presents multiple sites for functionalization, making it a versatile building block in synthetic chemistry. The presence of two distinct carbon-halogen bonds (C6-Br and C3-Cl) and a primary amino group at the C2 position allows for a variety of selective cross-coupling reactions. The relative reactivity of these sites is governed by a combination of factors, including carbon-halogen bond dissociation energies and the electronic influence of the quinoxaline ring system and its substituents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For this compound, the differential reactivity of the C-Br and C-Cl bonds is key to achieving selective transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a cornerstone of modern organic synthesis. researchgate.net In the case of dihalogenated quinoxalines, the site of reaction is not always dictated by the simple trend of bond lability (C-I > C-Br > C-Cl). The electronic properties of the heterocyclic core play a crucial role. For instance, studies on 6-bromo-2-chloroquinoxaline (B1281081) have shown that Suzuki-Miyaura coupling can occur preferentially at the C2-chloro position. rsc.org This enhanced reactivity of the C-Cl bond is attributed to the high electrophilicity of the C2 position in the quinoxaline ring, which facilitates the initial oxidative addition step to the Pd(0) catalyst. rsc.org

For this compound, the C3-Cl bond is similarly activated by the adjacent ring nitrogen. However, the C2-amino group, being a strong electron-donating group, may modulate the electrophilicity of the C3 position. Nevertheless, selective coupling at either the C6-bromo or the C3-chloro position can likely be achieved by carefully tuning the reaction conditions, such as the choice of palladium catalyst, ligand, and base. beilstein-journals.orgnih.gov For example, using ligands that favor oxidative addition at more electron-rich centers might promote reaction at the C-Br bond, while other catalyst systems may favor the more electrophilic C-Cl position.

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions on Related Dihalo-Heterocycles

ElectrophileBoronic Acid/EsterCatalyst SystemBaseSolventProductYieldRef
6-Bromo-2-chloroquinoxalinePhenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃DME/H₂O2-Phenyl-6-bromoquinoxaline- rsc.org
3,5-Dichloro-2-arylpyridinePhenylboronic acidPd(OAc)₂K₂CO₃H₂O/Toluene2-Aryl-3-chloro-5-phenylpyridineHigh researchgate.net
6,7-Dibromo-5,8-quinolinequinoneArylboronic acidPd(OAc)₂/XPhosK₃PO₄1,4-Dioxane6-Aryl-7-bromo-5,8-quinolinequinone- scienceopen.com
2-Chloro-6-bromo-3-phenylquinazolin-4(3H)-oneArylboronic acidPd(PPh₃)₄K₂CO₃Propylene Carbonate2-Aryl-6-bromo-3-phenylquinazolin-4(3H)-one>90% researchgate.net

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The reactivity of the halide in Sonogashira coupling generally follows the order: I > Br > Cl. wikipedia.org This predictable selectivity makes it a highly reliable method for the chemoselective functionalization of dihaloarenes.

Applying this to this compound, the Sonogashira coupling is expected to proceed selectively at the more reactive C6-bromo position, leaving the C3-chloro and C2-amino groups intact. This allows for the introduction of an alkynyl moiety at the C6 position. Subsequent reactions could then target the C3-chloro position or the amino group for further derivatization. Optimized conditions often involve a Pd(0) catalyst like Pd(PPh₃)₄ or one generated in situ from PdCl₂(PPh₃)₂ or Pd(OAc)₂, along with a copper(I) salt (e.g., CuI) and an amine base such as triethylamine (B128534) or diisopropylamine. libretexts.orgscirp.org

Table 2: Examples of Palladium-Catalyzed Sonogashira Reactions on Bromo-Chloro Arenes

SubstrateAlkyneCatalyst SystemBaseSolventProductYieldRef
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF2-Amino-3-(phenylethynyl)pyridine96% scirp.org
6-Bromo-3-fluoro-2-cyanopyridineVarious terminal alkynesPdCl₂(PPh₃)₂/CuIEt₃NTHF6-Alkynyl-3-fluoro-2-cyanopyridine85-93% soton.ac.uk
1-Bromo-4-iodobenzeneTrimethylsilylacetylenePdCl₂(PPh₃)₂/CuIEt₃NBenzene (B151609)Bis(4-bromophenyl)acetylene- wikipedia.org
2-Bromo-4-iodo-quinolineTerminal AlkynePd(PPh₃)₄/CuIAmineDMF2-Bromo-4-alkynyl-quinoline- libretexts.org

Heck Reaction

The Heck reaction creates a new C-C bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org Similar to the Sonogashira reaction, the Heck reaction generally shows greater reactivity with aryl bromides than with aryl chlorides. beilstein-journals.org This selectivity allows for the vinylation of this compound at the C6 position.

The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene insertion and β-hydride elimination to yield the substituted alkene product and regenerate the catalyst. libretexts.org The choice of base, solvent, and ligand can influence the efficiency and outcome of the reaction. The resulting 6-vinylquinoxalin derivative can serve as a precursor for further transformations, such as polymerization or other addition reactions.

Copper-Catalyzed Reactions and Other Transition Metal-Mediated Transformations

While palladium is the most common catalyst for cross-coupling, other transition metals, particularly copper and nickel, offer alternative and sometimes complementary reactivity.

Copper-Catalyzed C-N Coupling (Chan-Lam Reaction)

The Chan-Lam reaction provides a powerful method for forming C-N bonds, coupling arylboronic acids with amines, amides, and other N-nucleophiles using a copper catalyst. nih.gov This reaction is often performed under mild, aerobic conditions and can be an excellent alternative to the palladium-catalyzed Buchwald-Hartwig amination. For this compound, a copper-catalyzed process could potentially be used to couple an arylboronic acid with the C2-amino group, although this would require protection-deprotection steps if C-C coupling is desired first. More strategically, after an initial Pd-catalyzed C-C coupling at the C6-Br or C3-Cl position, the remaining halide could be a substrate for a copper-catalyzed C-N coupling with an external amine, or the C2-amino group itself could be arylated. A ligand- and base-free protocol using catalytic copper(II) acetate (B1210297) has been developed for the N-arylation of aliphatic amines and anilines with arylboronic acids. organic-chemistry.org

Nickel-Catalyzed Cross-Coupling

Nickel catalysts are gaining prominence as a cost-effective alternative to palladium for cross-coupling reactions. Notably, nickel catalysts have shown high efficiency in activating less reactive C-Cl bonds in Suzuki-Miyaura type couplings. researchgate.net This property could be exploited for the selective arylation of this compound at the C3-chloro position, potentially under conditions where the C6-bromo bond is less reactive.

Development of Metal-Free Cross-Coupling Methodologies

In recent years, significant effort has been directed towards developing metal-free cross-coupling reactions to reduce cost and metal contamination in final products. These methods often rely on photoredox catalysis, strong bases, or unique reagents to facilitate bond formation.

For quinoxaline systems, a metal-free method for the direct C-3 cyanation of quinoxalin-2(1H)-ones using ammonium (B1175870) thiocyanate (B1210189) as the cyanide source has been reported. researchgate.net This reaction proceeds via an oxidative coupling mechanism mediated by TBHP. While this example involves an oxygenated quinoxaline, it highlights the potential for developing metal-free strategies for functionalizing the quinoxaline core. Another approach involves the use of silylboronates to mediate the cross-coupling of organic fluorides with amines, completely avoiding transition metals. nih.gov The adaptation of such strategies to bromo-chloro-substituted quinoxalines could provide a novel and sustainable route for synthesizing complex derivatives.

Other Significant Chemical Transformations and Derivatizations of the Quinoxaline Core

Beyond cross-coupling reactions, the this compound core is amenable to a range of other chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The C3-chloro substituent is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent electron-withdrawing nitrogen atoms of the pyrazine ring. This allows for the displacement of the chloride by a variety of nucleophiles, such as alkoxides, thiolates, and amines, under relatively mild conditions. This provides a classical and straightforward method for introducing diverse functional groups at the C3 position. The reaction proceeds without the need for a metal catalyst, offering a complementary approach to cross-coupling methods.

Modification of the C2-Amino Group

The primary amino group at the C2 position is a versatile handle for further derivatization. It can undergo standard reactions such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups.

Diazotization: Conversion to a diazonium salt by treatment with nitrous acid. The resulting diazonium group can then be replaced by a wide range of substituents (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Cyclization Reactions

The strategically placed functional groups on the quinoxaline ring can be used to construct fused polycyclic systems. For example, following the introduction of an appropriate group at the C3 position, an intramolecular cyclization involving the C2-amino group can lead to the formation of triazolo-fused quinoxalines, which are scaffolds of medicinal interest. nih.gov Similarly, derivatization of both the C2-amino and C3-chloro positions can set the stage for tandem or one-pot reactions to build complex heterocyclic architectures.

Advanced Spectroscopic and Crystallographic Analyses for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra are the first step in the structural analysis of 6-bromo-3-chloroquinoxalin-2-amine.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring and the amine (-NH₂) protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and the quinoxaline (B1680401) nitrogen atoms. The splitting patterns (singlet, doublet, triplet, etc.), governed by spin-spin coupling constants (J), would reveal the number and proximity of neighboring protons, allowing for the assignment of each proton to its specific position on the benzene ring. The amine protons might appear as a broad singlet, and their chemical shift could be concentration and solvent dependent.

The ¹³C NMR spectrum , which is typically proton-decoupled, would display a single peak for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the quinoxaline core and the benzene ring would provide information about their electronic environment. For instance, carbons bonded to electronegative atoms like chlorine, bromine, and nitrogen would resonate at a lower field (higher ppm values).

A hypothetical data table for the ¹H and ¹³C NMR of this compound is presented below, illustrating the type of data that would be collected.

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) Multiplicity, Coupling Constant (J, Hz) Chemical Shift (δ, ppm)
Hypothetical DataHypothetical DataHypothetical Data
δ 7.8-8.2mδ 150-160
δ 7.5-7.8mδ 135-145
δ 7.2-7.5mδ 120-135
δ 5.0-6.0br sδ 110-120

This table represents a hypothetical dataset and is for illustrative purposes only.

To unambiguously assign the proton and carbon signals and to piece together the molecular framework, two-dimensional (2D) NMR experiments are essential. uni.luleyan.comsigmaaldrich.comsapub.org

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. uni.lu This would help to establish the sequence of protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. uni.lu This experiment is crucial for assigning each carbon signal to its attached proton(s).

While solution-state NMR provides information about the molecule's structure in a dissolved state, solid-state NMR (ssNMR) can offer valuable insights into its structure and dynamics in the solid form. This is particularly important for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. ssNMR could be used to characterize the different polymorphs of this compound, if they exist, and to study the local environment of the atoms in the solid state.

X-ray Diffraction Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Molecular conformation: The exact three-dimensional shape of the molecule, including the planarity of the quinoxaline ring system and the orientation of the substituents.

Stereochemistry: Confirmation of the relative positions of the atoms in space.

A hypothetical crystallographic data table is provided below to illustrate the parameters that would be determined.

Crystal Data and Structure Refinement
Parameter Hypothetical Value
Empirical formulaC₈H₅BrClN₃
Formula weight258.51
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)Hypothetical Value
b (Å)Hypothetical Value
c (Å)Hypothetical Value
α (°)90
β (°)Hypothetical Value
γ (°)90
Volume (ų)Hypothetical Value
Z4
Density (calculated) (Mg/m³)Hypothetical Value
R-factor (%)Hypothetical Value

This table represents a hypothetical dataset and is for illustrative purposes only.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular forces. chemspider.comnih.gov

Hydrogen Bonding: The amine group (-NH₂) of this compound can act as a hydrogen bond donor, while the nitrogen atoms of the quinoxaline ring can act as hydrogen bond acceptors. The analysis would identify the presence and geometry of intermolecular hydrogen bonds, which play a crucial role in stabilizing the crystal structure. nih.gov

Halogen Bonding: The bromine and chlorine atoms on the quinoxaline ring can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. google.com The analysis would look for short contacts between the halogen atoms and nucleophilic atoms (like nitrogen or oxygen) on neighboring molecules. Understanding these interactions is of growing interest in crystal engineering and materials science.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds. Analysis of these bands, by comparison with data from similar quinoxaline derivatives, allows for a detailed structural assignment. scialert.netresearchgate.netsphinxsai.comnih.gov

The high-frequency region of the spectrum is dominated by N-H and C-H stretching vibrations. The primary amine group (-NH2) at the C2 position typically exhibits symmetric and asymmetric stretching vibrations. Aromatic C-H stretching vibrations originating from the benzene ring of the quinoxaline core are also observed in this region.

The fingerprint region of the spectrum, which is rich in information, displays a complex pattern of absorptions. This region contains the stretching and bending vibrations of the quinoxaline ring system, as well as the carbon-halogen bonds. The C=N and C=C stretching vibrations of the pyrazine (B50134) and benzene rings, respectively, give rise to characteristic bands. The C-N stretching vibration further confirms the presence of the amine group and the heterocyclic ring structure. scialert.net

The presence of the halogen substituents is also confirmed by their characteristic absorption bands in the lower frequency region of the spectrum. The C-Cl and C-Br stretching vibrations are typically observed in this area.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber Range (cm⁻¹)
Asymmetric & Symmetric N-H Stretch-NH₂ (Amine)3500 - 3300
Aromatic C-H StretchAr-H3100 - 3000
C=N StretchPyrazine Ring1630 - 1550
C=C StretchBenzene Ring1600 - 1450
N-H Bend-NH₂ (Amine)1650 - 1580
C-N StretchAr-NH₂, Pyrazine Ring1350 - 1250
C-Cl StretchAr-Cl850 - 550
C-Br StretchAr-Br690 - 515

Note: The exact positions of the absorption bands can be influenced by the electronic effects of the substituents and the solid-state packing of the molecule.

Raman spectroscopy serves as a valuable complement to FT-IR spectroscopy. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. This often results in different selection rules, meaning that vibrations that are weak or absent in the FT-IR spectrum may be strong in the Raman spectrum, and vice-versa.

For this compound, the Raman spectrum would provide further confirmation of the quinoxaline core structure. The symmetric vibrations of the aromatic rings, particularly the C=C stretching modes of the benzene portion, are typically strong in the Raman spectrum. The vibrations of the pyrazine ring, including the C=N stretching modes, also give rise to distinct Raman signals.

The C-Br and C-Cl stretching vibrations are also observable in the Raman spectrum, providing complementary data to the FT-IR analysis. The low-frequency region of the Raman spectrum is particularly useful for observing these heavier atom vibrations. A comprehensive analysis of both FT-IR and Raman spectra allows for a more complete and reliable assignment of the vibrational modes of this compound. scialert.netresearchgate.netsphinxsai.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, mass spectrometry confirms the molecular formula and provides insights into the stability of different parts of the molecule. uni.lulookchem.com

The mass spectrum of this compound would exhibit a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of bromine and chlorine, this molecular ion peak will appear as a characteristic cluster of peaks because of the natural isotopic abundances of these halogens (⁷⁹Br and ⁸¹Br; ³⁵Cl and ³⁷Cl). miamioh.edudocbrown.info

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern is often predictable and provides a "fingerprint" of the molecule's structure. For substituted quinoxalines, common fragmentation pathways include the loss of the halogen substituents. The initial loss of a bromine radical followed by the loss of a chlorine radical, or vice versa, would lead to significant fragment ions. lookchem.comresearchgate.net Further fragmentation of the quinoxaline ring itself can also occur, leading to smaller characteristic ions.

Predicted mass spectrometry data for this compound shows several possible adducts, which are ions formed by the association of the molecule with other ions such as H⁺ or Na⁺. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

Adductm/z (mass-to-charge ratio)
[M+H]⁺257.94283
[M+Na]⁺279.92477
[M-H]⁻255.92827
[M+NH₄]⁺274.96937
[M+K]⁺295.89871
[M+H-H₂O]⁺239.93281

Data sourced from predicted values and may vary slightly from experimental results.

The analysis of these fragments and their relative abundances allows for the confirmation of the elemental composition and the connectivity of the atoms within the this compound molecule.

Computational Chemistry and Theoretical Investigations of 6 Bromo 3 Chloroquinoxalin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT methods calculate the total energy of a system based on its electron density, providing a wide range of chemical and physical properties. mdpi.comiiste.org For 6-bromo-3-chloroquinoxalin-2-amine, DFT calculations would be crucial in understanding its fundamental molecular properties.

The first step in a computational study is typically geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule, its most stable conformation. Using a DFT method, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound would be determined. ias.ac.in

The optimized geometry provides a clear picture of the molecule's shape and the spatial relationship between its constituent atoms—the quinoxaline (B1680401) core, the bromine and chlorine substituents, and the amine group. From this optimized structure, various thermodynamic parameters, such as the total energy, enthalpy, and Gibbs free energy, can be calculated. These energetic profiles are vital for assessing the molecule's stability.

Illustrative Data Table: Predicted Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC-Br~1.89 Å
C-Cl~1.74 Å
C-N (amine)~1.36 Å
Bond AngleC-C-Br~120°
C-C-Cl~118°
N-C-N~117°
Dihedral AngleBr-C-C-C~180° (for a planar ring)

Note: These are hypothetical values based on typical bond lengths and angles for similar structures and are for illustrative purposes only.

The electronic structure of a molecule is key to understanding its reactivity. DFT calculations provide access to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. cihanuniversity.edu.iq A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. informaticsjournals.co.in Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): The resistance of a molecule to change its electron distribution. Calculated as η = (I - A) / 2. informaticsjournals.co.in

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A higher softness value indicates greater reactivity. nih.gov

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. Calculated as ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ).

Illustrative Data Table: Predicted Global Reactivity Descriptors for this compound

ParameterSymbolPredicted Value (eV)
HOMO EnergyEHOMO-6.5
LUMO EnergyELUMO-2.0
HOMO-LUMO GapΔE4.5
Ionization PotentialI6.5
Electron AffinityA2.0
Electronegativityχ4.25
Chemical Hardnessη2.25
Chemical SoftnessS0.44
Electrophilicity Indexω4.01

Note: These are hypothetical values based on studies of similar quinoxaline derivatives and are for illustrative purposes only. researchgate.netresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. uni-muenchen.de It is plotted onto the electron density surface and color-coded to indicate different potential values. wolfram.com Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netpreprints.org

For this compound, an MEP map would reveal the most likely sites for intermolecular interactions. The nitrogen atoms of the quinoxaline ring and the amine group are expected to be regions of negative potential due to the presence of lone pairs of electrons, making them potential hydrogen bond acceptors. researchgate.net The hydrogen atoms of the amine group would likely be regions of positive potential, acting as hydrogen bond donors. The halogen atoms (bromine and chlorine) can also exhibit regions of positive potential along the C-X axis (a phenomenon known as a σ-hole), which can influence their interactions.

Quantum Chemical Descriptors and Reactivity Prediction

Beyond the global descriptors, computational chemistry can predict the local reactivity of a molecule, identifying specific atoms or functional groups that are most likely to participate in a chemical reaction.

Fukui functions, f(r), are a powerful tool within DFT for identifying the most reactive sites in a molecule. scm.com They describe the change in electron density at a particular point when an electron is added to or removed from the system. scm.com There are three main types of Fukui functions:

f+(r): For nucleophilic attack (measures the reactivity of a site towards an incoming nucleophile).

f-(r): For electrophilic attack (measures the reactivity of a site towards an incoming electrophile).

f0(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one could predict which atoms are most susceptible to different types of chemical attack. researchgate.netresearchgate.net

Local softness, s(r), is another important local reactivity descriptor, which is the product of the global softness (S) and the Fukui function f(r). nih.gov It provides a more quantitative measure of the reactivity of a particular site. mdpi.com A higher value of local softness at a specific atom indicates a higher reactivity of that site.

Conceptual DFT provides a broad theoretical framework for understanding chemical reactivity and selectivity. mdpi.comnih.govfrontiersin.org By analyzing the various global and local reactivity descriptors derived from DFT calculations, a comprehensive picture of the chemical behavior of this compound can be constructed.

For instance, the calculated descriptors can help rationalize the regioselectivity of reactions. By comparing the Fukui functions and local softness values at different positions on the quinoxaline ring, one could predict where a substituent is most likely to be added in an electrophilic aromatic substitution reaction. This predictive power is invaluable in designing synthetic routes and understanding reaction mechanisms. rsc.org

Spectroscopic Property Prediction through Computational Methods

Computational quantum chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the spectroscopic properties of molecules. nih.gov These theoretical calculations not only help in assigning experimental spectra but also provide a basis for understanding the relationship between molecular structure and spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. libretexts.org The theoretical calculation of NMR chemical shifts can provide strong support for the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, implemented within the framework of DFT, is one of the most reliable and widely used approaches for predicting NMR shielding tensors and, consequently, chemical shifts. aip.orgq-chem.com

The GIAO-DFT method involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding for each nucleus. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). libretexts.orglibretexts.org The accuracy of the prediction depends on the chosen functional and basis set. youtube.com

A hypothetical study on this compound would involve calculating the ¹H and ¹³C NMR chemical shifts and comparing them with experimental data if available. The correlation between the calculated and experimental values serves as a validation of the computational model and the structural assignment.

Table 1: Illustrative Theoretical vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound.

This table is for illustrative purposes to show how data from a GIAO-DFT study would be presented. Actual calculated and experimental values are not available in the cited literature.

AtomTheoretical Chemical Shift (δ ppm)Experimental Chemical Shift (δ ppm)
H (on Amine)Data not availableData not available
H (on Ring)Data not availableData not available
C2Data not availableData not available
C3Data not availableData not available
C5Data not availableData not available
C6Data not availableData not available
C7Data not availableData not available
C8Data not availableData not available
C9 (4a)Data not availableData not available
C10 (8a)Data not availableData not available

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. nih.govpsu.edu These calculations are performed after finding a stable, optimized geometry of the molecule, ensuring that all calculated frequencies are positive (real), which corresponds to a true energy minimum. youtube.com

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. youtube.com A detailed comparison between the calculated and experimental vibrational spectra allows for a precise assignment of the observed bands to specific vibrational modes (e.g., N-H stretching, C=N stretching, aromatic ring vibrations).

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound.

This table illustrates how theoretical and experimental vibrational data would be compared. Specific data for the title compound is not available in the searched literature.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
ν(N-H) stretchData not availableData not availableAmine N-H stretching
ν(C=N) stretchData not availableData not availableQuinoxaline ring C=N stretching
Aromatic ν(C-H)Data not availableData not availableAromatic C-H stretching
Aromatic ν(C=C)Data not availableData not availableAromatic ring stretching
ν(C-Cl) stretchData not availableData not availableCarbon-Chlorine stretching
ν(C-Br) stretchData not availableData not availableCarbon-Bromine stretching

Intermolecular Interaction Analysis

The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Understanding these interactions is crucial for explaining the solid-state properties of a compound. Computational tools like Hirshfeld surface analysis and Non-covalent Interaction (NCI) plots are instrumental in visualizing and quantifying these forces. rsc.orgbiointerfaceresearch.com

Hirshfeld surface analysis is a powerful method to explore intermolecular interactions in the crystalline environment. rsc.org The Hirshfeld surface is defined as the region in space where the contribution to the electron density from a given molecule is equal to the contribution from all other molecules in the crystal. mdpi.com This surface can be mapped with various properties, such as dnorm, which highlights regions of close intermolecular contacts. On a dnorm map, red spots indicate contacts shorter than the van der Waals radii and are indicative of strong interactions like hydrogen bonds, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. set-science.com

Table 3: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound.

This table is a hypothetical representation of the data obtained from a Hirshfeld analysis. No such published data exists for this specific compound.

Contact TypeContribution (%)
H···HData not available
H···N / N···HData not available
H···Cl / Cl···HData not available
H···Br / Br···HData not available
C···H / H···CData not available
C···CData not available
OtherData not available

The Non-covalent Interaction (NCI) plot is a visualization technique used to identify and characterize weak interactions in real space. wikipedia.orgchemtools.org It is based on the relationship between the electron density (ρ) and its reduced density gradient (s). wikipedia.org Regions of non-covalent interaction are identified as low-gradient spikes at low electron densities. nih.gov

These regions are then visualized as isosurfaces in 3D space. The isosurfaces are color-coded based on the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between different types of interactions. jussieu.fr

Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.

Green surfaces represent weak, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes in crowded regions of the molecule. chemtools.orgresearchgate.net

For this compound, an NCI plot would reveal the spatial distribution of hydrogen bonds involving the amine group, as well as van der Waals interactions involving the aromatic rings and halogen atoms, providing a qualitative picture of the forces stabilizing the crystal structure. rsc.org

Biological Activities of Quinoxaline Scaffolds and Mechanistic Insights

Antimicrobial Research Applications of Quinoxaline (B1680401) Derivatives

Quinoxaline derivatives have emerged as a promising class of antimicrobial agents, demonstrating efficacy against a wide range of pathogens. nih.govrsc.orgnih.gov Their simple and flexible structure, along with their bioisosteric relationship to established antimicrobial scaffolds like quinoline (B57606) and naphthalene, presents an opportunity to address the growing challenge of antimicrobial resistance. nih.gov

In Vitro Studies on Antibacterial Efficacy and Mode of Action

Numerous studies have highlighted the in vitro antibacterial potential of quinoxaline derivatives against both Gram-positive and Gram-negative bacteria. nih.govnih.govmdpi.com

Efficacy:

A variety of quinoxaline derivatives have demonstrated significant antibacterial activity. For instance, certain quinoxaline derivatives incorporating morpholino sulphonyl moieties or fused with thiadiazine or thiazole (B1198619) scaffolds have shown marked antibacterial effects. researchgate.net Specifically, some of these compounds inhibited S. aureus DNA gyrase with notable IC50 values. researchgate.net Another study reported that steroidal thiazolo quinoxaline derivatives were effective against Escherichia coli, with one compound exhibiting a better zone of inhibition than the standard drug amoxicillin. nih.gov Furthermore, a series of C-2 amine-substituted quinoxaline analogues displayed good to moderate activity against S. aureus, B. subtilis, methicillin-resistant S. aureus (MRSA), and E. coli. nih.gov One compound from this series, 5p, was particularly potent and demonstrated the ability to disperse established bacterial biofilms and showed a slower development of bacterial resistance compared to norfloxacin. rsc.orgrsc.org Quinoxaline 1,4-di-N-oxides (QdNOs) are another class of quinoxalines known for their potent antibacterial activity, especially against anaerobic bacteria. nih.gov

Antibacterial Activity of Quinoxaline Derivatives
Derivative ClassBacterial Strain(s)Key FindingsReference
Morpholino sulphonyl, thiadiazinoquinoxaline, thiazoloquinoxalineGram-positive and Gram-negative strains, including S. aureusInhibited S. aureus DNA gyrase. researchgate.net
Steroidal thiazolo quinoxalinesEscherichia coliCompound 8 showed a better zone of inhibition than amoxicillin. nih.gov
C-2 amine-substituted quinoxalinesS. aureus, B. subtilis, MRSA, E. coliCompounds 5m–5p showed good to moderate activity. Compound 5p was a potent broad-spectrum agent. nih.gov
Quinoxaline 1,4-di-N-oxides (QdNOs)Anaerobic bacteria (e.g., Clostridium perfringens, Brachyspira hyodysenteriae)Potent antibacterial agents. nih.gov
Quinoxaline derivatives with ether linkagesS. aureus, B. subtilis, E. coli, P. aeruginosaCompounds 4, 5a, 5c, 5d, 5e, 7a, and 7c were highly active against both Gram-positive and Gram-negative bacteria. nih.gov

Mode of Action:

The antibacterial mechanism of quinoxaline derivatives appears to be multifaceted. For quinoxaline 1,4-di-N-oxides (QdNOs), their action is linked to the generation of reactive oxygen species (ROS) and hydroxyl radicals under anaerobic conditions. nih.govresearchgate.net This leads to oxidative damage to bacterial components, including DNA. nih.govplos.org Studies have shown that QdNOs can cause degradation of chromosomal and plasmid DNA. researchgate.netplos.org Furthermore, these compounds can damage bacterial cell walls and membranes, leading to the release of intracellular materials and cell lysis. nih.govresearchgate.net Morphological changes, such as cell elongation and filamentation, have also been observed in bacteria treated with QdNOs, indicating an inhibition of cell division. nih.govplos.org

Another proposed mechanism for some quinoxaline derivatives is the inhibition of FtsZ, an essential bacterial protein involved in cell division. nih.gov Certain phenyl-substituted quinoxalines have been evaluated for their effect on FtsZ polymerization. nih.gov Additionally, some quinoxaline derivatives are believed to exert their effect by compromising the structural integrity of the bacterial cell membrane, causing leakage of intracellular components and subsequent bacterial death. nih.govrsc.org It has also been suggested that some antimicrobial quinoxalines may prevent RNA synthesis by binding to the CpG site on DNA. mdpi.com

In Vitro Studies on Antifungal and Antimycobacterial Activities

The antimicrobial spectrum of quinoxaline derivatives extends to fungi and mycobacteria, positioning them as candidates for the development of new antifungal and antitubercular drugs.

Antifungal Activity:

Several studies have demonstrated the in vitro antifungal activity of quinoxaline derivatives. A series of synthesized quinoxaline derivatives were evaluated as antimicrobial agents against plant pathogenic fungi, with some compounds exhibiting significant antifungal activities. rsc.orgrsc.org For example, compounds 5j and 5t showed potent activity against Rhizoctonia solani, superior to the commercial fungicide azoxystrobin. rsc.orgrsc.org Scanning electron microscopy revealed that compound 5j affected the cell morphology of R. solani. rsc.org Another study found that certain quinoxaline derivatives displayed good antifungal activity, with some compounds showing strong inhibition against Fusarium fujikuroi, Phytophthora capsici, and Pyricularia oryzae. rsc.org

Antimycobacterial Activity:

Quinoxaline derivatives, particularly quinoxaline-1,4-di-N-oxides, have shown promising activity against Mycobacterium tuberculosis. nih.govnih.gov The oxidation of the nitrogen atoms in the quinoxaline ring has been shown to have a pronounced effect on antimycobacterial activity. nih.gov Clofazimine, a quinoxaline derivative, is currently under investigation for treating drug-resistant tuberculosis. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the structural requirements for antimycobacterial activity. For instance, the presence of an electron-withdrawing group like NO2 at the C6 position of the quinoxaline moiety appears to be important for activity. nih.gov In a series of 2-(((1-(substituted phenyl)-1H-1,2,3-triazol-4-yl)methoxy)carbonyl)-6,7-dichloro-3-methylquinoxaline-1,4-dioxides, only para-substituted halogen compounds showed activity, and electron-withdrawing groups led to less active compounds. nih.gov In another study, arylcarboxamide analogues of quinoxaline-2-carboxamide (B189723) 1,4-di-N-oxide were found to be the most active compounds against M. tuberculosis. nih.gov Furthermore, esters of quinoxaline 1,4-di-N-oxide have demonstrated good anti-M. tuberculosis activity, with some compounds showing efficacy against both non-replicating cells and multi-drug resistant strains. mdpi.com The mechanism of action of these derivatives is suggested to be different from that of current antitubercular drugs. mdpi.com

Antimycobacterial Activity of Quinoxaline Derivatives
Derivative ClassMycobacterial Strain(s)Key FindingsReference
Quinoxaline-1,4-di-N-oxidesMycobacterium tuberculosisExcellent antimicrobial activities. nih.gov
Pyrrolo[1,2-a]quinoxaline derivativesMycobacterium tuberculosisTen compounds showed interesting antimycobacterial activity with moderate cytotoxicity. nih.gov
Quinoxaline-2-carboxamide 1,4-di-N-oxide derivativesMycobacterium tuberculosis H37RvArylcarboxamide analogues 3, 8, and 9 were the most active. nih.gov
Esters of quinoxaline 1,4-di-N-oxideM. tuberculosis (including monoresistant strains)Good anti-M. tuberculosis activity (MIC < 5 μg/mL for most compounds). mdpi.com
Quinoxaline di-N-oxides with amino acid side chainsMycobacterium tuberculosis H37RvPromising antitubercular activity with IC50 values from 4.28 to 49.95 μM. mdpi.com

Anti-parasitic Research Applications of Quinoxaline Derivatives

Quinoxaline derivatives have demonstrated significant potential as anti-parasitic agents, with in vitro studies showcasing their efficacy against a range of protozoan parasites.

In Vitro Evaluation Against Protozoan Parasites (e.g., Leishmania, Trypanosoma, Giardia)

Leishmania:

Several quinoxaline derivatives have been synthesized and evaluated for their in vitro activity against Leishmania species. nih.gov A series of 29 new quinoxalines were tested, with four quinoxaline amides showing notable in vitro antileishmanial properties with IC50 values less than 20 microM against Leishmania donovani. nih.gov Another study found that the compound 2,6-dimethyl-3-f-quinoxaline 1,4-dioxide inhibited 50% of Leishmania peruviana growth at 8.9 μM. nih.gov

Trypanosoma:

Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, have shown promising trypanocidal activity. mdpi.com In a study of 26 new propyl and isopropyl quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives, seven compounds exhibited better trypanocidal activity on Trypanosoma cruzi epimastigotes than the reference drugs. mdpi.com Compound T-085 was identified as a lead compound. mdpi.com Another study reported that propenone quinoxaline derivatives were moderately active against T. cruzi. nih.gov

Giardia:

Quinoxaline derivatives have also been investigated for their activity against Giardia lamblia. benthamdirect.comresearchgate.net In one study, esters of quinoxaline-7-carboxylate 1,4-di-N-oxide were screened, and compound T-069, with a thienyl, a trifluoromethyl, and an isopropyl group, showed an exceptionally low IC50 value of 0.0014 μM in an in vitro model. benthamdirect.comresearchgate.net Another study evaluating n-butyl and iso-butyl esters of quinoxaline-1,4-di-N-oxide derivatives found that compound T-167 had the best giardicidal activity with an IC50 of 25.53 nM. tandfonline.comresearchgate.net

Other Protozoa:

The anti-parasitic activity of quinoxaline derivatives extends to other protozoa as well. Several quinoxaline amides were evaluated against Trichomonas vaginalis, showing interesting activities. nih.gov Additionally, n-butyl and iso-butyl esters of quinoxaline-1,4-di-N-oxide derivatives were tested against Trichomonas vaginalis and Entamoeba histolytica, with compounds T-143 and T-142 showing the best trichomonacidal (IC50 = 45.20 nM) and amoebicidal (IC50 = 9.20 nM) activities, respectively. tandfonline.comresearchgate.netnih.gov

Mechanistic Studies on Parasitic Target Inhibition (e.g., Enzyme Inactivation)

Research into the mechanism of action of anti-parasitic quinoxaline derivatives has pointed towards the inhibition of essential parasitic enzymes.

For Trypanosoma cruzi, molecular docking and enzymatic assays suggest that some quinoxaline 1,4-di-N-oxide derivatives act as inhibitors of trypanothione (B104310) reductase (TR). mdpi.comnih.gov Compound T-085 was proposed as a potential non-competitive inhibitor of TR. mdpi.com Another study using docking simulations suggested that propenone quinoxaline derivatives could interact with the poly (ADP-ribose) polymerase protein of T. cruzi. nih.gov

In the case of Giardia lamblia and Trichomonas vaginalis, in silico analysis and enzyme inactivation assays have indicated that quinoxaline-1,4-di-N-oxide derivatives can inhibit triosephosphate isomerase (TIM), a key enzyme in the glycolytic pathway. tandfonline.comnih.gov Compound T-167 demonstrated the highest inactivation efficiency against G. lamblia TIM (GlTIM) without significantly affecting its human counterpart. tandfonline.comresearchgate.net

For Entamoeba histolytica, the proposed mechanism involves the inhibition of thioredoxin reductase (EhTrxR), an enzyme crucial for the parasite's redox homeostasis. nih.gov Compounds T-145 and T-161 were identified as the best inhibitors of EhTrxR. tandfonline.comresearchgate.net

These findings suggest that quinoxaline derivatives can selectively target parasitic enzymes, providing a basis for the development of new anti-parasitic drugs with potentially low toxicity to human cells. nih.gov

Anticancer Research Applications of Quinoxaline Derivatives

The quinoxaline scaffold is a significant platform for the discovery of new anticancer agents. nih.govrsc.org Quinoxaline derivatives have demonstrated a wide range of anticancer activities, and their mechanism of action often involves the inhibition of key protein kinases. nih.govnih.govresearchgate.net

Several studies have synthesized and evaluated quinoxaline derivatives for their in vitro anticancer activity against various cancer cell lines, including human colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and human breast adenocarcinoma (MCF-7). nih.gov For instance, a series of N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene (B151609) sulfonamide derivatives were screened, with some compounds exhibiting promising activity. nih.gov Structure-activity relationship (SAR) studies revealed that the introduction of a small electron-withdrawing group like chloro into the quinoxaline ring slightly improved the activity. nih.gov

In another study, quinoxaline derivatives were designed as dual inhibitors of EGFR and COX-2. rsc.org Compounds 11 and 13 from this series showed very strong anticancer activity against three cancer cell lines with IC50 values ranging from 0.81 μM to 2.91 μM. rsc.org These compounds also potently inhibited EGFR and COX-2. rsc.org

The anticancer mechanism of quinoxaline derivatives is often linked to the induction of apoptosis. nih.govtandfonline.com For example, compound VIIIc from one study induced significant cell cycle arrest at the G2/M phase. nih.gov Another quinoxaline-based derivative, compound IV, was found to exhibit potent and selective anticancer activity against prostate cancer cells (PC-3) by inhibiting topoisomerase II. tandfonline.com

Furthermore, quinoxaline derivatives have been investigated as specific inhibitors of c-Met kinase. researchgate.netlookchem.com A series of novel quinoxaline derivatives showed potent inhibitory activity against c-Met kinase, and one compound, compound 4, exhibited better tumor growth inhibition in an animal model study. researchgate.netlookchem.com

Anticancer Activity of Quinoxaline Derivatives
Derivative ClassCancer Cell Line(s)Mechanism of ActionKey FindingsReference
N-(4-(quinoxalin-2-yl)amino)phenyl)substituted benzene sulfonamidesHCT116, HepG2, MCF-7Induction of apoptosis, cell cycle arrest at G2/MCompounds VIId, VIIIa, VIIIc, VIIIe, and XVa showed promising activity. nih.gov
Quinoxaline derivatives as dual EGFR and COX-2 inhibitorsThree cancer cell linesEGFR and COX-2 inhibitionCompounds 11 and 13 were the most potent, with IC50 values from 0.81 to 2.91 μM. rsc.org
Quinoxaline-based derivative (Compound IV)PC-3 (prostate cancer)Topoisomerase II inhibition, apoptosis inductionPotent and selective anticancer activity. tandfonline.com
Novel quinoxaline derivatives as c-Met kinase inhibitorsMKN-45 (gastric cancer)c-Met kinase inhibitionCompound 4 showed better tumor growth inhibition in an animal model. researchgate.netlookchem.com
Hybrid derivatives of quinoxaline and coumarin60 cancer cell linesGrowth inhibitionCompound 1 showed 55.75% growth inhibition against a melanoma (MALME-M) tumor cell line. mdpi.com

In Vitro Antiproliferative Activity against Cancer Cell Lines

There is no available scientific literature detailing the in vitro antiproliferative activity of 6-Bromo-3-chloroquinoxalin-2-amine against any cancer cell lines. Studies have been conducted on various other quinoxaline derivatives, demonstrating a range of cytotoxic effects, but these findings cannot be attributed to the specific compound . mdpi.commdpi.combldpharm.com

Proposed Mechanisms of Action (e.g., Histone Deacetylase Inhibition, DNA Damage)

No research was found that proposes or investigates the mechanisms of action for this compound. There is no data to suggest its involvement in histone deacetylase (HDAC) inhibition or its capacity to induce DNA damage, which are mechanisms observed for some other, structurally different, quinoxaline-based compounds. nih.govnih.gov

Other Investigated Biological Activities Relevant to Quinoxaline Chemistry

Anti-inflammatory and Antialgesic Research

There are no published studies on the potential anti-inflammatory or analgesic properties of this compound. While research into other quinoxaline molecules has shown promise in these areas, no such investigations have been reported for this specific chemical entity. nih.govscirea.org

Enzyme Inhibition Studies (e.g., Aldose Reductase, PDE4)

No data exists regarding the inhibitory effects of this compound on enzymes such as aldose reductase or phosphodiesterase 4 (PDE4). The potential of the broader quinoxaline scaffold has been explored in enzyme inhibition studies, but results are specific to the derivatives tested and cannot be extrapolated. nih.govsigmaaldrich.comuni.lubldpharm.com

In Silico Approaches for Understanding Biological Interactions

Molecular Docking Studies for Ligand-Receptor Binding Prediction

No molecular docking studies or other in silico analyses for this compound have been published. Such computational studies are crucial for predicting binding affinities and understanding interactions with biological targets, but they have not been performed or reported for this compound. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.govfrontiersin.org In the context of drug discovery involving quinoxaline scaffolds, MD simulations provide critical insights into how these molecules behave and interact with their biological targets at an atomic level. nih.govyoutube.com This analysis is fundamental for understanding conformational preferences and the stability of ligand-receptor complexes.

Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis using MD simulations allows researchers to explore the range of possible shapes a quinoxaline derivative can adopt in a biological environment, such as in solution or near a binding site. nih.gov By simulating the molecule's movements over nanoseconds or even microseconds, researchers can identify low-energy, stable conformations that are most likely to be biologically relevant. This information is crucial for structure-activity relationship (SAR) studies, helping to explain why certain structural modifications to the quinoxaline scaffold enhance biological activity while others diminish it.

Binding Stability

MD simulations are extensively used to assess the stability of a complex formed between a ligand, such as a derivative of this compound, and its biological target (e.g., a protein enzyme or DNA). nih.govnih.gov After an initial docking pose is predicted, an MD simulation is run to observe how the ligand and protein interact and adjust over time.

Several key parameters are analyzed to determine binding stability:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of the simulation suggests that the ligand has found a stable binding mode within the target's binding pocket and the protein-ligand complex is stable. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the flexibility of individual amino acid residues in the protein. Residues that interact with the ligand are expected to show reduced fluctuation, indicating a stable interaction. nih.gov

Hydrogen Bond Analysis: The formation and maintenance of hydrogen bonds between the ligand and the target protein are critical for stable binding. MD simulations can track the number and duration of these bonds throughout the simulation, providing a direct measure of interaction strength. nih.gov

Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD simulation trajectories to calculate the binding free energy of the ligand-target complex. researchgate.net This value provides a quantitative estimate of the binding affinity, helping to rank different compounds and predict their potency.

By using MD simulations, researchers can validate docking results, refine the understanding of binding modes, and gain a dynamic picture of the molecular interactions that govern the biological activity of quinoxaline derivatives. nih.govresearchgate.net

Table 2: Key Parameters in Molecular Dynamics (MD) Simulations for Drug Discovery

ParameterDescriptionInsight Provided
Root Mean Square Deviation (RMSD)Measures the average deviation of the protein or ligand from a reference structure over time.Assesses the overall stability of the system and convergence of the simulation.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues from their average position.Identifies flexible and rigid regions of the protein, including the binding site.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and target.Quantifies a key component of the binding interaction and stability.
Binding Free Energy (e.g., MM/GBSA)Calculates the free energy change upon ligand binding to the receptor.Provides a quantitative estimate of binding affinity and ligand potency.

Applications of Quinoxaline Derivatives in Materials Science and Advanced Technologies

Organic Semiconductors and Optoelectronic Devices

The electron-accepting character of the quinoxaline (B1680401) core makes it a crucial component in the design of organic semiconductors. These materials are at the heart of various optoelectronic devices, where they facilitate the transport and management of charge carriers.

Quinoxaline derivatives have proven to be highly versatile in the field of organic electronics, serving multiple roles in the architecture of advanced devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). google.comfrontiersin.org Due to their high electron affinities and thermal stability, these compounds are frequently utilized as electron-transporting materials (ETMs). researchgate.net In OLEDs, materials based on quinoxaline can be employed as the host material in the emissive layer, an electron transporting layer, or even as a hole transporting layer. google.com The rigidity and luminescent properties of quinoxaline derivatives contribute to higher glass transition temperatures (Tg) and improved thermal stability of the devices. google.com

The development of donor-acceptor (D-A) type systems, where quinoxaline acts as the electron-acceptor (A) unit, has been a successful strategy. researchgate.net For instance, a novel bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivative, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), has been synthesized and used as a yellow host material in phosphorescent OLEDs (PHOLEDs), demonstrating excellent device performance. researchgate.net Furthermore, quinoxaline-based materials are explored as emitters in thermally activated delayed fluorescence (TADF) OLEDs, which represent a promising next-generation technology. rsc.orgresearchgate.net

In the realm of OFETs, quinoxaline derivatives are less commonly used compared to their role in OLEDs, but they show great potential. frontiersin.orgnih.gov A novel alternating donor-acceptor polymer, created by coupling a quinoxaline unit with an electron-rich indacenodithiophene (IDT) unit, exhibited p-type semiconductor properties with high hole mobility. nih.gov This demonstrates the potential of quinoxaline-based chromophores in the construction of novel organic semiconductors for high-performance OFETs. frontiersin.orgnih.gov The planar and rigid conjugated structure of quinoxaline is advantageous for charge transport between neighboring molecules. nih.gov

The design of high-performance organic materials often relies on the principle of creating donor-acceptor (D-A) structures to induce intramolecular charge transfer (ICT). nih.govjmaterenvironsci.com Quinoxaline, being an electron-deficient chromophore, serves as an excellent acceptor unit in these systems. frontiersin.orgresearchgate.net By pairing quinoxaline with various electron-donor (D) units, researchers can create materials with tailored electronic and optical properties for applications in photovoltaics and optoelectronics. researchgate.net

A key design principle involves the strategic modification of the quinoxaline core and the attached donor groups. beilstein-journals.org Introducing different functional groups allows for precise control over energy levels (HOMO/LUMO), bandgaps, and charge carrier transport properties. beilstein-journals.org For example, incorporating electron-donating (like methyl) or electron-withdrawing (like bromo and nitro) groups can fine-tune the ICT transitions and emission properties. beilstein-journals.org The resulting low-lying LUMO levels in these modified quinoxaline dyes suggest their potential as efficient electron-transporting materials. beilstein-journals.org

The architecture of the D-A system also plays a crucial role. For example, in D-A-D architectures where electron donors are placed at the ortho-position to a quinoxaline acceptor, a highly twisted molecular configuration is imposed, which can lead to high photoluminescence quantum yields. researchgate.net The development of Y-type acceptors based on quinoxaline for organic solar cells has attracted significant interest due to their potential to reduce energy loss and improve photovoltaic performance through distinctive molecular packing and high structural modification possibilities. rsc.org This strategic design of chromophores is fundamental to advancing technologies like optoelectronics and photonics. arizona.edu

Functional Dyes and Pigments

The strong light absorption and emission properties of quinoxaline derivatives make them highly suitable for use as functional dyes and pigments in a variety of technological applications.

Quinoxaline-based dyes have been successfully employed in several advanced applications, most notably in dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net In DSSCs, these organic dyes act as sensitizers, absorbing light and injecting electrons into a semiconductor material. acs.org The quinoxaline moiety typically functions as an electron-withdrawing group or a π-bridge in a donor-π-acceptor (D-π-A) structure. jmaterenvironsci.comresearchgate.net For instance, novel organic sensitizers using a triphenylamine (B166846) unit as the electron donor and a quinoxaline unit as the electron acceptor have shown promising power conversion efficiencies in DSSCs. acs.org The performance of these dyes can be optimized by pairing the quinoxaline core with different donor groups, such as triphenylamine or phenothiazine (B1677639) derivatives. researchgate.net Studies have shown that dyes with a phenothiazine moiety can achieve higher conversion efficiencies. researchgate.net

Beyond solar cells, quinoxaline derivatives are being designed as visible light photoinitiators for polymerization reactions. mdpi.comnih.gov These dyes can absorb light and create a long-lived excited state, which enables the initiation of a chain reaction for polymerization. mdpi.comnih.gov This has potential applications in fields like dentistry, where light-cured materials are common. mdpi.comnih.gov The broad utility of quinoxaline dyes also extends to their use as electroluminescent materials and in liquid crystal displays (LCDs). researchgate.netnih.gov

The optical properties of quinoxaline-based dyes are intricately linked to their molecular structure. The donor-π-acceptor (D-π-A) architecture is central to their function, where photoexcitation leads to an intramolecular charge transfer (ICT) from the donor to the acceptor. jmaterenvironsci.com The choice of the electron donor, the acceptor, and the π-spacer significantly influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. jmaterenvironsci.com

The extent of the π-conjugated system plays a critical role. Extending the conjugation length, for example by flanking the quinoxaline core with thiophene (B33073) rings, can red-shift the absorption spectra, allowing the dye to harvest more light from the visible spectrum. unisi.it The introduction of different substituents also has a profound effect. For example, adding alkoxy groups to the donor part of the molecule can enhance its electron-donating ability and improve the solubility of the sensitizer. researchgate.net

The absorption spectrum of these dyes is influenced by the energy levels of the molecular orbitals and the ICT characteristics. nih.gov Asymmetric organic dyes with heteroleptic dual donors have been shown to have broader absorption spectra and higher molar extinction coefficients compared to their homoleptic counterparts, leading to better photovoltaic properties. nih.gov Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are often employed to understand these structure-property relationships and to rationally design new dyes with optimized optical and electronic properties for specific applications. jmaterenvironsci.comnih.gov

Chemical Sensors and Switches

The responsive nature of the quinoxaline scaffold to its chemical environment makes it a valuable component in the design of chemical sensors and molecular switches. These materials can detect the presence of specific analytes, such as metal ions or protons (pH changes), through a measurable change in their optical properties, like color or fluorescence. nih.govrsc.org

Quinoxaline derivatives have been developed as "switch-off" fluorescent chemosensors. nih.gov For example, an acenaphtoquinoxaline-based sensor has demonstrated high selectivity and sensitivity for detecting mercury ions (Hg²⁺) by quenching its fluorescence upon binding. nih.gov This selectivity is crucial, as the sensor shows no significant interference from other metal ions. nih.gov

Another application is in the development of colorimetric sensors for pH. rsc.org A versatile quinoxaline derivative has been shown to act as a sensor for strongly acidic conditions, with a working range of pH 0.7–2.7. rsc.org The sensing mechanism involves the protonation-deprotonation equilibrium of the quinoxaline probe, which results in a distinct color change. rsc.org This same probe was also found to indirectly sense Fe³⁺ ions due to the acidity produced by the hydrated iron ion in solution. rsc.org The ability to function as chemically controllable switches is another key application area for this class of compounds. nih.gov These sensing and switching capabilities highlight the potential of quinoxaline-based systems in environmental monitoring and analytical chemistry. beilstein-journals.orgnih.gov

Quinoxaline Derivatives in Responsive Materials

Stimuli-responsive materials, or "smart" materials, can change their properties in response to external triggers like heat, light, or mechanical force. nih.gov The quinoxaline scaffold has been successfully integrated into such systems, particularly in the field of fluorochromic materials.

Detailed research has demonstrated the design of Donor-Acceptor-Donor (D-A-D) type molecules where a diphenylquinoxaline core acts as the acceptor. rsc.org These molecules exhibit aggregation-induced emission (AEE) and can display high-contrast, reversible changes in their solid-state fluorescence in response to mechanical and thermal stimuli.

Research Findings:

A pyrene-substituted quinoxaline derivative shows distinct piezo-fluorochromic behavior. Its solid-state emission color can be reversibly switched between bluish-green and yellow. rsc.org

Mechanism: This change is attributed to a solid-state phase transition between crystalline and amorphous states induced by mechanical grinding (pressure) and subsequent annealing (heat). rsc.org

An anthracene-based analogue demonstrates unique "on-off" switching of its solid-state luminescence in response to heating and solvent fuming. rsc.org

Mechanism: The fluorescence quenching in this system is caused by the formation of donor-acceptor intermolecular stacking, which facilitates an intermolecular electron transfer process. rsc.org

These findings highlight the potential for designing quinoxaline-based sensors, security inks, and memory chips where data can be written and erased using physical stimuli.

Table 1: Stimuli-Responsive Behavior of Quinoxaline-Based D-A-D Molecules

Compound Type Stimulus Initial Fluorescent State Switched Fluorescent State Reversibility
Pyrene-Quinoxaline Grinding Bluish-Green Yellow Yes (via annealing)
Pyrene-Quinoxaline Annealing Yellow Bluish-Green Yes (via grinding)
Anthracene-Quinoxaline Heating Luminescent "On" Luminescent "Off" Yes (via solvent fuming)
Anthracene-Quinoxaline Solvent Fuming Luminescent "Off" Luminescent "On" Yes (via heating)

Data sourced from research on D-A-D molecules integrating a diphenylquinoxaline core. rsc.org

Design of Molecular Switches Based on the Quinoxaline Scaffold

Molecular switches are molecules that can be reversibly shifted between two or more stable states. The quinoxaline scaffold provides a robust framework for creating such systems, particularly those based on chirality and electronic properties.

Poly(quinoxaline-2,3-diyl)s (PQXs) can form helical polymer chains whose screw-sense (left-handed vs. right-handed) can be controlled by external factors, making them a fascinating type of chiroptical switch. researchgate.net

Research Findings:

Chirality Switching: Helical PQX polymers bearing chiral side chains can be used as "chirality-switchable" ligands. The helical direction of the polymer can be inverted based on the solvent used. researchgate.net This dynamic change in the macromolecular structure effectively functions as a molecular switch, which can, in turn, control the outcome of a chemical reaction.

Asymmetric Amplification: These systems can also exhibit a "majority-rules" effect, where a small enantiomeric excess in the chiral side chains can induce a single, preferred helical structure in the entire polymer chain, amplifying the initial chiral information. researchgate.net

Photoswitching: The transfer of chirality from a photoswitchable molecular motor to a dynamic helical polymer has been demonstrated, allowing the helicity to be inverted upon irradiation with light. researchgate.net

The development of such systems is crucial for creating advanced chiral catalysts with stimuli-responsive properties and for applications in circularly polarized light emission and reflection. researchgate.net

Catalytic Applications in Organic Synthesis

While quinoxaline derivatives are often the target of catalytic synthesis, certain complex quinoxaline structures have been designed to act as catalytic scaffolds themselves. orientjchem.orgnih.govrsc.orgacs.orgorganic-chemistry.org This is most prominent in the field of asymmetric catalysis, where chiral ligands are used to create stereoselective products.

The use of optically active, helical poly(quinoxaline-2,3-diyl)s (PQXs) as macromolecular ligands for metal catalysts is a key example. These polymers serve as a dynamic chiral scaffold that can create a highly specific environment for a catalytic reaction to occur.

Research Findings:

Asymmetric Catalysis: Researchers have developed chirality-switchable helical polymer ligands based on PQXs that bear monodentate phosphine (B1218219) pendants. researchgate.net

Specific Reactions: When complexed with a metal like palladium, these phosphine-ligated PQXs have been shown to act as effective catalysts in asymmetric reactions, including Suzuki-Miyaura coupling. researchgate.net The enantioselectivity of these reactions can be controlled by using the solvent to switch the helicity of the polymer catalyst. researchgate.net

This approach represents an advanced strategy for developing smart catalysts where the activity and selectivity can be tuned in real-time by an external stimulus.

Table 2: Catalytic Systems Based on Quinoxaline Scaffolds

Catalyst System Scaffold Type Catalytic Metal Application Key Feature
Phosphine-ligated PQX Helical Polymer Palladium Asymmetric Suzuki-Miyaura Coupling Chirality of the catalyst is switchable by solvent, controlling enantioselectivity. researchgate.net

PQX: Poly(quinoxaline-2,3-diyl)s

Conclusion and Future Research Perspectives on 6 Bromo 3 Chloroquinoxalin 2 Amine

Summary of Key Research Directions and Findings

Research surrounding 6-Bromo-3-chloroquinoxalin-2-amine is primarily anchored in its utility as a synthetic intermediate for creating more complex molecules with potential biological activity. The quinoxaline (B1680401) nucleus itself is a well-established "privileged scaffold" in medicinal chemistry, known to be a core component in compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. pharmacophorejournal.commdpi.comresearchgate.net

The key findings related to this compound and its derivatives are centered on the following areas:

Synthetic Versatility : The presence of reactive sites—the amine group at C2, the chloro group at C3, and the bromo group at C6—allows for selective and sequential chemical modifications. The differential reactivity of the C-Cl and C-Br bonds is particularly advantageous, enabling controlled functionalization through modern cross-coupling reactions like Buchwald-Hartwig amination. nih.gov This makes the compound a valuable starting material for generating libraries of diverse quinoxaline derivatives.

Anticancer Research : Substituted quinoxalines have been extensively investigated as anticancer agents. mdpi.com They have been shown to act as kinase inhibitors and microtubule-interfering agents. nih.gov While direct studies on this compound are limited, its role as a precursor is critical. Derivatives are designed to target specific enzymes and pathways involved in cell proliferation and survival, such as VEGFR-2. nih.gov

Antimicrobial and Antiviral Potential : The quinoxaline framework is a component of various antibiotics and has shown activity against diverse pathogens, including M. tuberculosis, various fungi, and viruses like HIV and influenza. ipp.ptrsc.org The synthesis of novel derivatives from this compound is a strategic approach to developing new agents to combat infectious diseases, including those caused by drug-resistant organisms. ipp.ptrsc.org

Unexplored Areas and Emerging Research Avenues for the Compound

Despite its utility, the full potential of this compound remains largely untapped. Several promising research avenues are yet to be thoroughly explored.

Materials Science Applications : Quinoxaline-based molecules possess intriguing electronic and photophysical properties. They have been successfully used as building blocks for organic polymers in photovoltaic solar cells (PSCs) and as emitters in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net The specific electronic characteristics of this compound, conferred by its unique halogen and amine substitution, have not been investigated for these applications. An emerging avenue is its use as a precursor for novel thermally activated delayed fluorescence (TADF) emitters or specialized polymers for optoelectronics. rsc.org

Broadened Biological Screening : Systematic screening of derivatives against a wider range of biological targets is warranted. This includes evaluating their efficacy against a more diverse panel of cancer cell lines, neglected tropical diseases, and emerging viral threats. ipp.ptrsc.org The development of derivatives as specific enzyme inhibitors, for example, for deubiquitination enzymes or kinases involved in neurological disorders, represents a significant area for growth. rsc.org

Development of Green Synthetic Methodologies : While traditional methods for quinoxaline synthesis are well-established, there is a continuous need for more environmentally friendly and efficient protocols. researchgate.net Research into the synthesis of this compound and its subsequent derivatives using heterogeneous catalysis, photocatalysis, or biocatalysis could lead to more sustainable and scalable production methods. mdpi.comsapub.org

Potential for Interdisciplinary Collaborations and Translational Research

The multifaceted nature of this compound makes it an ideal subject for interdisciplinary research, bridging fundamental chemistry with applied sciences.

Chemistry-Biology Synergy : A strong collaborative loop between synthetic organic chemists and biologists is essential. Chemists can synthesize libraries of derivatives based on the this compound scaffold, which pharmacologists and molecular biologists can then screen for biological activity. The resulting data on structure-activity relationships (SAR) can guide the chemists in refining molecular designs for enhanced potency and selectivity. nih.govrsc.org

Chemistry and Materials Science Partnership : To unlock its potential in electronics, collaborations between chemists and materials scientists are crucial. Chemists can focus on polymerizing or modifying the compound, while materials scientists and physicists can characterize the resulting materials' properties (e.g., thermal stability, conductivity, band gap) and fabricate them into prototype devices like OLEDs or sensors. rsc.orgresearchgate.net

Pathway to Translational Medicine : Should a derivative demonstrate exceptional activity and a favorable profile in preclinical studies, it could become a candidate for translational research. This would necessitate a broader collaboration involving toxicologists, pharmacokinetics experts, and eventually, clinicians to move the compound from a laboratory discovery toward a potential therapeutic agent.

Broader Implications for Heterocyclic Chemistry and Applied Sciences

The study of this compound and its derivatives has wider implications for the fields of heterocyclic chemistry and applied sciences.

Reinforcing Scaffold-Based Drug Discovery : This compound is a prime example of how a "privileged" heterocyclic scaffold can be strategically functionalized to generate molecules with diverse biological functions. mdpi.com Research on this molecule contributes valuable data to the broader understanding of how specific substituents at defined positions on the quinoxaline ring influence its interaction with biological targets.

Highlighting the Power of Halogenation : The presence of two distinct halogens allows for selective, stepwise synthetic transformations, making it a powerful tool in diversity-oriented synthesis. nih.gov This underscores the importance of poly-halogenated heterocycles as versatile building blocks for constructing complex molecular architectures that would be difficult to access otherwise.

Convergence of Scientific Fields : The potential for a single chemical entity to be relevant in both pharmacology and materials science highlights the convergence of these disciplines. mdpi.comresearchgate.net It demonstrates that the fundamental principles of heterocyclic chemistry are foundational to developing solutions for a wide range of scientific and technological challenges, from creating new medicines to inventing next-generation electronic materials.

Table of Mentioned Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-3-chloroquinoxalin-2-amine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves halogenation and amination of quinoxaline precursors. For bromination, using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C minimizes side reactions. Chlorination can be achieved via electrophilic substitution using Cl₂ gas in the presence of FeCl₃. To improve yields, ensure high-purity starting materials (e.g., 6-bromoquinoxaline derivatives, as listed in reagent catalogs ). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Monitor intermediates using TLC and confirm structures with NMR (¹H/¹³C) and LC-MS.

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Use SHELXT for space-group determination and SHELXL for refinement. Crystallize the compound in a solvent system like DMSO/water. Complementary techniques include:

  • ¹H/¹³C NMR : Verify substituent positions (e.g., aromatic proton splitting patterns for bromo/chloro groups).
  • FT-IR : Confirm amine N-H stretches (~3300 cm⁻¹) and C-Br/C-Cl vibrations (550–750 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₈H₆BrClN₂).

Advanced Research Questions

Q. How do electronic effects of bromo and chloro substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom (stronger leaving group) facilitates Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis (e.g., in THF/Na₂CO₃ at 80°C). The chloro group remains inert under these conditions but can participate in Ullmann-type couplings with CuI/1,10-phenanthroline. To study electronic effects:

  • DFT calculations : Compute Fukui indices to predict reactive sites.
  • Kinetic monitoring : Use in-situ NMR or HPLC to track reaction progress.
  • Substituent screening : Compare yields with analogues (e.g., 6-iodo-3-chloro derivatives) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation)?

  • Methodological Answer : Contradictions often arise from impurities, tautomerism, or dynamic effects. Use:

  • Variable-temperature NMR : Identify tautomeric shifts (e.g., amine proton exchange).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity.
  • Isotopic labeling : Trace fragmentation pathways in HRMS.
  • Triangulation : Cross-validate with SC-XRD data and computational models (e.g., Gaussian for NMR chemical shift prediction) .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking (AutoDock/Vina) : Screen against target proteins (e.g., kinase domains) using PDB structures.
  • QSAR modeling : Correlate substituent properties (Hammett σ, logP) with bioactivity data.
  • ADMET prediction : Use SwissADME or pkCSM to optimize pharmacokinetics.
  • Experimental validation : Perform enzyme inhibition assays (IC₅₀) with positive/negative controls .

Q. What are the challenges in characterizing degradation products of this compound under oxidative conditions?

  • Methodological Answer : Degradation pathways (e.g., dehalogenation, ring opening) require:

  • Forced degradation studies : Expose the compound to H₂O₂/UV light and monitor via LC-MS.
  • Isolation of degradants : Use preparative HPLC followed by SC-XRD/NMR.
  • Mechanistic insights : Employ radical scavengers (e.g., BHT) to identify free-radical intermediates .

Data-Driven Analysis

Q. How can researchers address inconsistencies in crystallographic data (e.g., disordered atoms or poor refinement metrics)?

  • Methodological Answer :

  • Disorder modeling : Use PART instructions in SHELXL to refine split positions.
  • Twinned crystals : Apply TWIN/BASF commands in SHELXL .
  • Validation tools : Check with PLATON/ADDSYM for missed symmetry.
  • Complementary data : Validate with PXRD patterns (e.g., Match! Software) .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in quinoxaline derivatives?

  • Methodological Answer :

  • Multivariate regression : Relate substituent parameters (e.g., steric, electronic) to bioactivity.
  • Cluster analysis : Group compounds by similarity (e.g., PCA).
  • Machine learning : Train random forest models on PubChem/Merck datasets.
  • Validation : Use k-fold cross-validation to avoid overfitting .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.